molecular formula C16H18ClNO3S B4582074 4-chloro-N-(2-methoxybenzyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(2-methoxybenzyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B4582074
M. Wt: 339.8 g/mol
InChI Key: ZWOLCZXBFWTKPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamide derivatives, including compounds similar to "4-chloro-N-(2-methoxybenzyl)-2,5-dimethylbenzenesulfonamide," are synthesized through various chemical reactions, involving the coupling of amine groups with sulfonyl chlorides in the presence of suitable bases and solvents. The synthesis process is tailored to introduce specific functional groups that confer desired properties to the sulfonamide derivatives (Kurosawa, Kan, & Fukuyama, 2003).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. These techniques provide insights into the molecular vibrations, the chemical environment of protons and carbons, and the overall molecular geometry. The presence of substituents like chloro, methoxy, and methyl groups significantly influences the electronic distribution and molecular conformation of these compounds (Karakaya et al., 2015).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and condensation reactions. The chemical reactivity of "4-chloro-N-(2-methoxybenzyl)-2,5-dimethylbenzenesulfonamide" is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its interaction with different reagents. These reactions are pivotal in modifying the compound's chemical properties for specific applications (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. The introduction of different substituents affects these physical properties by altering intermolecular interactions and molecular symmetry. Crystallographic studies provide detailed insights into the molecular packing, hydrogen bonding, and van der Waals interactions within the crystal lattice (Rodrigues et al., 2015).

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer : Zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including compounds similar to the query chemical, exhibit high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy, a promising cancer treatment method (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis

  • Synthesis of Secondary Amines : Research on the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides demonstrates the utility of related benzenesulfonamide compounds in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).

Antimicrobial and Antifungal Activity

  • Antimicrobial and Antifungal Screening : Novel azetidin-2-ones and Schiff bases of sulfa drugs bearing benzenesulfonamide moieties have been synthesized and shown to exhibit potent antifungal activity, highlighting the therapeutic potential of these compounds in treating infections (Gupta & Halve, 2015); (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Anticancer Activity

Enzyme Inhibitory Activities

properties

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-11-9-16(12(2)8-14(11)17)22(19,20)18-10-13-6-4-5-7-15(13)21-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOLCZXBFWTKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-methoxybenzyl)-2,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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